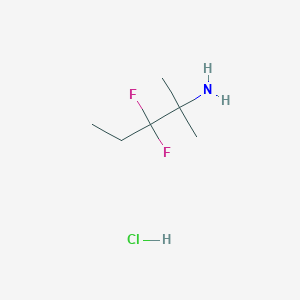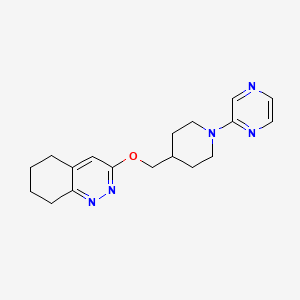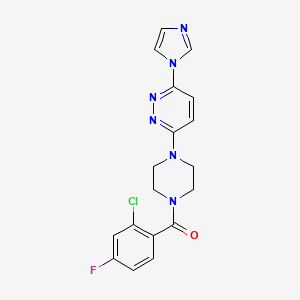
N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the chemical behavior and potential applications of similar oxalamide derivatives.
Synthesis Analysis
The synthesis of oxalamide derivatives can be complex, involving multiple steps and the potential for novel rearrangements. Paper describes a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant to the synthesis of the compound . This method involves the Meinwald rearrangement and a new rearrangement sequence, which is operationally simple and high yielding. This suggests that the synthesis of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide could potentially be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is crucial for their biological activity. Paper discusses the structural properties of a related compound, N-(acetamide) morpholinium bromide, which was characterized by single crystal X-ray analysis. The study revealed strong intra- and intermolecular hydrogen bonds within the crystal structure. This information implies that the compound may also exhibit significant hydrogen bonding, which could affect its stability and interaction with biological targets.
Chemical Reactions Analysis
Oxalamide derivatives can participate in various chemical reactions, which are essential for their biological activity. The papers provided do not directly discuss the chemical reactions of the specific compound , but they do provide insights into the reactivity of similar compounds. For instance, the introduction of substituents on the morpholin-2-one core, as mentioned in paper , can lead to improvements in plasmatic stability while maintaining biological activity. This suggests that the compound may also undergo chemical modifications to enhance its stability and efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives, such as solubility, stability, and crystallinity, are important for their practical applications. Paper provides details on the crystalline properties of N-(acetamide) morpholinium bromide, which could be extrapolated to understand the properties of the compound . The strong hydrogen bonding observed could influence the solubility and stability of the compound, which are critical factors in drug development.
科学的研究の応用
Antimicrobial and Hemolytic Activity : A study conducted by Gul et al. (2017) on similar compounds, which include morpholinyl phenyl acetamides, demonstrated antimicrobial and hemolytic activities. These compounds showed variable degrees of effectiveness against selected microbial species and less toxicity, making them candidates for further biological screening (Gul et al., 2017).
Synthesis Methods : Research by Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method offers a high-yielding and operationally simple procedure for synthesizing anthranilic acid derivatives and oxalamides, indicating potential for efficient production of similar compounds (Mamedov et al., 2016).
Antifungal Properties : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against various fungal species, including Candida and Aspergillus species. These findings suggest potential applications of similar compounds in antifungal treatments (Bardiot et al., 2015).
Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a compound with morpholin-4-yl structure that acts as a neurokinin-1 receptor antagonist. This research indicates that similar compounds could be relevant in treating conditions like emesis and depression (Harrison et al., 2001).
Inhibitors of HIV-1 Replication : A study by Che et al. (2015) found that N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole and related derivatives act as inhibitors of HIV-1 replication, suggesting potential antiviral applications for similar compounds (Che et al., 2015).
特性
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17(31)27-20-4-3-5-21(15-20)28-25(33)24(32)26-16-23(30-10-12-34-13-11-30)18-6-7-22-19(14-18)8-9-29(22)2/h3-7,14-15,23H,8-13,16H2,1-2H3,(H,26,32)(H,27,31)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRTCJROSNJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)



![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)
![2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3012591.png)
![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)


![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)